molecular formula C25H19FO6 B14110213 Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B14110213
M. Wt: 434.4 g/mol
InChI Key: FVWVKLZCHYWWGB-UHFFFAOYSA-N
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Description

Ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Fluorobenzyl Ether Moiety: The fluorobenzyl ether moiety can be introduced via an etherification reaction using 4-fluorobenzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with ethyl 4-hydroxybenzoate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate may involve optimization of the above synthetic route to achieve higher yields and purity. This can be accomplished through the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes

Scientific Research Applications

Ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may be used in studies investigating the biological activity of chromen-4-one derivatives, including their potential as anti-inflammatory, antioxidant, and anticancer agents.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor-kappa B (NF-κB) pathway, which are involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl 4-((7-((4-fluorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzoate: This compound lacks the fluorobenzyl ether moiety, which may result in different biological activity and chemical properties.

    Ethyl 4-((7-((4-chlorobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate: The presence of a chlorine atom instead of a fluorine atom may affect the compound’s reactivity and interactions with molecular targets.

    Ethyl 4-((7-((4-bromobenzyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate: The bromine atom may confer different steric and electronic effects compared to the fluorine atom, leading to variations in the compound’s properties.

Properties

Molecular Formula

C25H19FO6

Molecular Weight

434.4 g/mol

IUPAC Name

ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C25H19FO6/c1-2-29-25(28)17-5-9-19(10-6-17)32-23-15-31-22-13-20(11-12-21(22)24(23)27)30-14-16-3-7-18(26)8-4-16/h3-13,15H,2,14H2,1H3

InChI Key

FVWVKLZCHYWWGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F

Origin of Product

United States

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